rac N-Deformyl Formoterol Fumarate
Description
rac N-Deformyl Formoterol Fumarate (CAS: 1795133-97-9) is a structural analog and impurity of the bronchodilator Formoterol Fumarate. It is a diastereomeric mixture with the molecular formula 2 C20H26N2O4 · C4H4O4 and a molecular weight of 832.935 . Unlike Formoterol Fumarate, it lacks the formyl group (-CHO) on the phenyl ring, altering its pharmacological activity. This compound is primarily studied in pharmaceutical quality control as a reference standard to monitor impurities in Formoterol Fumarate formulations .
Properties
Molecular Formula |
C22H28N2O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-amino-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H24N2O3.C4H4O4/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14;5-3(6)1-2-4(7)8/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,18+;/m1./s1 |
InChI Key |
PXTGQZLUNOONBX-JTLITQBZSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)N)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Rac N-Deformyl Formoterol Fumarate is used in the study of chiral molecules and their properties. Biology: It is used in biological research to understand the effects of bronchodilators on respiratory systems. Medicine: The compound is used in the development of new respiratory medications and treatments. Industry: It is used in the pharmaceutical industry for the production of inhalers and other respiratory drugs.
Molecular Targets and Pathways Involved:
Adrenergic Receptors: this compound acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation.
Pathways: The activation of these receptors triggers a cascade of intracellular events that result in the relaxation of smooth muscle cells in the airways.
Comparison with Similar Compounds
Structural and Functional Comparison with Formoterol Fumarate
Chemical Structure
- Formoterol Fumarate : A racemic mixture of (R,R)- and (S,S)-enantiomers, with the formula (C19H24N2O4)2·C4H4O4·2H2O (MW: 840.91). It contains a formamide group and a fumarate counterion .
- rac N-Deformyl Formoterol Fumarate : Structural modifications include the absence of the formyl group, resulting in a primary amine (-NH2) instead of a formamide (-NHCHO) (Figure 1) .
Table 1: Key Structural Differences
| Property | Formoterol Fumarate | This compound |
|---|---|---|
| Molecular Formula | (C19H24N2O4)2·C4H4O4·2H2O | 2 C20H26N2O4 · C4H4O4 |
| Functional Group | Formamide (-NHCHO) | Primary Amine (-NH2) |
| Enantiomerism | Racemic (R,R and S,S) | Diastereomeric Mixture |
| Primary Use | Bronchodilator (Asthma/COPD) | Impurity Reference Standard |
Pharmacokinetic and Efficacy Comparisons
Therapeutic Efficacy
- Formoterol Fumarate: Combined with inhaled corticosteroids (ICS) like Budesonide or Fluticasone, it reduces severe asthma exacerbations by 24–36% compared to monotherapy . In COPD, Budesonide/Formoterol decreases annual exacerbation rates by 24% vs. Formoterol alone .
- This compound: No therapeutic efficacy reported; it is a non-active impurity with <0.3% allowable limits in formulations per USP guidelines .
Analytical Methodologies for Detection
Chromatographic Techniques
- Formoterol Fumarate : Quantified using ion-pairing HPLC with UV detection (214 nm) and resolution of epimers (e.g., Budesonide epimers at 6.41 and 6.91 min) .
- This compound : Detected via RP-HPLC with system suitability mixtures, achieving LOD/LOQ values of 1.44 μg/mL and 4.32 μg/mL , respectively .
Table 2: Analytical Parameters
| Parameter | Formoterol Fumarate | This compound |
|---|---|---|
| Retention Time (RP-HPLC) | 5.206 min | Not Specified |
| Linearity Range | 0.05–5.0 μg/mL | Validated per USP <621> |
| Purity Threshold | >98.5% (USP) | <0.3% (Impurity Limit) |
Stability and Formulation Considerations
Regulatory and Quality Control Standards
- Formoterol Fumarate : FDA-approved for inhalation (0.02 mg/2 mL solution); ANDA submissions require comparative dissolution profiles (f2 >50) .
- This compound: Monitored as Related Compound I in USP monographs. Test methods include thin-layer chromatography (TLC) and derivatization with N-(trimethylsilyl)imidazole .
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for impurity profiling of rac N-Deformyl Formoterol Fumarate?
- Methodology : USP monographs prescribe reverse-phase HPLC with UV detection (225 nm) using a C18 column and gradient elution. System suitability criteria require resolution ≥1.5 between critical impurities (e.g., formoterol-related compound G and A) and peak-to-valley ratios ≥2.5 for co-eluting impurities .
- Procedure :
- Prepare a System Suitability Mixture containing USP reference standards for formoterol and related compounds A–H.
- Use relative retention times (Table 1 in ) and relative response factors (e.g., 0.4–2.2) to quantify impurities.
- Calculate impurity percentages using the formula:
where is the relative response factor, is the impurity peak response, and is the sum of all peak responses .
Q. How is optical rotation used to confirm the stereochemical purity of this compound?
- Methodology : The compound must exhibit an optical rotation between –0.10° and +0.10° in methanol (10 mg/mL), ensuring no significant deviation from racemic composition .
- Experimental Design :
- Dissolve 10 mg of sample in methanol and measure using a polarimeter.
- Deviations beyond ±0.10° indicate enrichment of one enantiomer, necessitating further chiral chromatography (e.g., ) to identify diastereomeric impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity limits between USP and other pharmacopeial standards?
- Analysis : USP limits for related compound I (diastereoisomer) are harmonized with the European Pharmacopoeia (EP) at ≤0.3%. However, EP may require additional tests for dimeric diastereomers not explicitly listed in USP monographs .
- Strategy :
- Cross-validate methods using USP Formoterol Resolution Mixture RS and EP reference standards .
- Employ orthogonal techniques (e.g., LC-MS/MS) to characterize co-eluting peaks, particularly dimer diastereomers, which may require summing total peak areas .
Q. What experimental approaches are recommended for detecting novel impurities beyond USP-listed related compounds?
- Method Development :
- Use forced degradation studies (acid/base hydrolysis, oxidation) to generate potential degradation products.
- Compare retention times and mass spectra against known impurities ().
- For trace impurities (<0.05%), enhance sensitivity by optimizing injection volumes (e.g., 20 µL vs. 2 µL in ) or employing mass-directed fractionation .
Q. How should researchers address variability in bioanalytical data from inhalation formulations of this compound?
- Data Contradiction Analysis :
- Variability in pharmacokinetic studies (e.g., ) may arise from differences in particle size distribution or inhaler devices.
- Standardize in vitro bioequivalence testing per FDA guidance (e.g., Andersen cascade impactor for aerosol performance) .
- For preclinical studies, ensure formulations are prepared with stabilizers (e.g., sodium hydroxide) to prevent degradation during nebulization .
Methodological Considerations
Q. What validation parameters are critical for ensuring reproducibility in quantitative assays for this compound?
- Key Parameters :
- Linearity : R² ≥0.99 over 50–150% of the target concentration.
- Accuracy : Recovery rates of 98–102% for spiked impurities.
- Precision : ≤2% RSD for repeatability and intermediate precision .
- Reference : USP 〈1225〉 guidelines for analytical method validation, as applied in and .
Q. How can researchers differentiate between process-related impurities and degradation products in stability studies?
- Approach :
- Conduct stress testing under ICH Q1A conditions (e.g., 40°C/75% RH for 6 months).
- Track impurity profiles using stability-indicating methods (e.g., gradient HPLC in ).
- Compare accelerated degradation products with synthesis intermediates (e.g., formoterol-related compound H, a monobenzyl analogue in ) .
Regulatory and Comparative Studies
Q. What are the critical design elements for phase II/III clinical trials evaluating this compound?
- Design : Double-blind, crossover studies (e.g., NCT01641081) with spirometry endpoints (FEV₁) and standardized dosing (e.g., 6–12 µg twice daily via DPI). Include placebo and active comparators (e.g., Foradil Aerolizer) .
- Statistical Power : Sample sizes ≥150 patients to detect ≥12% improvement in FEV₁ with 80% power .
Q. How do formulation excipients impact the pharmacokinetics of this compound in preclinical models?
- Findings : Co-suspension technology (e.g., in MDI formulations) enhances lung deposition by stabilizing drug particles. Use radiolabeled formulations in animal models to assess tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
